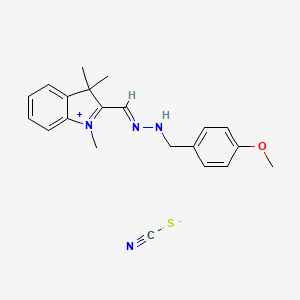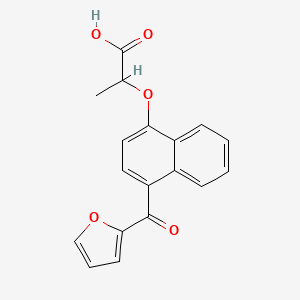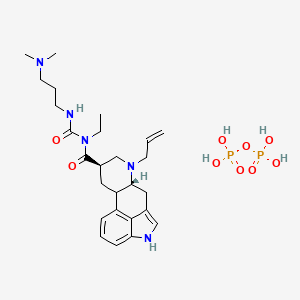
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use as dopamine agonists and prolactin inhibitors . This particular compound is structurally related to cabergoline, a well-known dopamine agonist used in the treatment of hyperprolactinemic disorders and Parkinsonian Syndrome .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate typically involves multiple steps, starting from the ergoline skeleton. The key steps include:
Alkylation: Introduction of the 2-propenyl group at the 6-position of the ergoline ring.
Amidation: Formation of the carboxamide group at the 8-position.
Dimethylamino Propylation: Addition of the dimethylamino propyl group.
Phosphorylation: Introduction of the diphosphate group.
Each step requires specific reaction conditions, such as the use of strong bases for alkylation, coupling agents for amidation, and phosphorylating agents for the final step .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carboxamide group to amines.
Substitution: Nucleophilic substitution reactions at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Peroxides or oxygen in the presence of catalysts.
Reduction: Hydrogen gas with metal catalysts or hydride donors.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, primary and secondary amines, and substituted derivatives .
科学的研究の応用
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in treating neurological disorders due to its dopamine agonist properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through its action on dopamine receptors. It acts as a potent agonist on dopamine D2 receptors, leading to inhibition of prolactin secretion and modulation of dopaminergic pathways. This mechanism is similar to that of cabergoline, which is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome .
類似化合物との比較
Similar Compounds
Cabergoline: A well-known dopamine agonist with similar structural features.
Bromocriptine: Another ergoline derivative used as a dopamine agonist.
Pergolide: Used in the treatment of Parkinson’s disease.
Uniqueness
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its diphosphate group may enhance its solubility and bioavailability compared to other ergoline derivatives .
特性
CAS番号 |
126606-39-1 |
|---|---|
分子式 |
C26H41N5O9P2 |
分子量 |
629.6 g/mol |
IUPAC名 |
(6aR,9R)-N-[3-(dimethylamino)propylcarbamoyl]-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C26H37N5O2.H4O7P2/c1-5-12-30-17-19(25(32)31(6-2)26(33)27-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;1-8(2,3)7-9(4,5)6/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);(H2,1,2,3)(H2,4,5,6)/t19-,21?,23-;/m1./s1 |
InChIキー |
KRINBCDXDDRQGC-LUXCZUCXSA-N |
異性体SMILES |
CCN(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C.OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C.OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


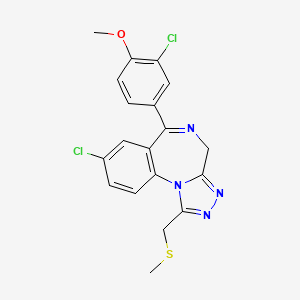
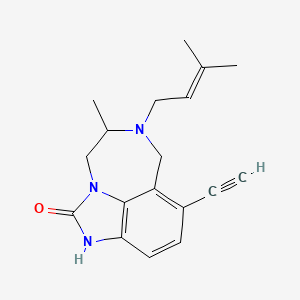




![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)

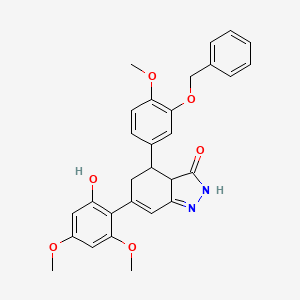


![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)
